molecular formula C11H11ClO2 B571600 Methyl (E)-3-(2-chlorophenyl)but-2-enoate CAS No. 1029612-67-6

Methyl (E)-3-(2-chlorophenyl)but-2-enoate

Cat. No. B571600
M. Wt: 210.657
InChI Key: QBTKGNLSXUEYGW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-3-(2-chlorophenyl)but-2-enoate, commonly referred to as MEBCB, is an organic compound belonging to the class of organic compounds known as butenoates. It is a highly versatile compound with a wide range of applications in the field of organic synthesis, as well as in biochemistry and physiology. MEBCB has been used in a variety of laboratory experiments and has been the subject of numerous scientific studies due to its unique properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl (E)-3-(2-chlorophenyl)but-2-enoate involves the reaction of starting materials through a series of steps to produce the final product. The pathway must be designed to ensure that the reaction proceeds efficiently and with high yield.

Starting Materials
2-chlorobenzaldehyde, methyl acetoacetate, sodium ethoxide, but-2-en-1-ol, acetic acid, sodium chloride, wate

Reaction
Step 1: Dissolve 2-chlorobenzaldehyde (1.0 eq) in acetic acid (10 eq) and add sodium ethoxide (1.2 eq) dropwise with stirring., Step 2: Add methyl acetoacetate (1.1 eq) slowly and stir the mixture for 2 hours at room temperature., Step 3: Add but-2-en-1-ol (1.2 eq) to the reaction mixture and heat the mixture at 80°C for 6 hours., Step 4: Cool the reaction mixture to room temperature and add water (10 eq)., Step 5: Extract the product with ethyl acetate (3 x 10 eq) and dry over sodium chloride., Step 6: Concentrate the organic layer under reduced pressure to obtain Methyl (E)-3-(2-chlorophenyl)but-2-enoate as a yellow oil.

Scientific Research Applications

MEBCB has been used in a variety of scientific research applications, such as the synthesis of new compounds, the study of enzyme kinetics, and the study of drug metabolism. It has also been used to study the structure-activity relationships of drugs, as well as to study the interactions between drugs and biological systems.

Mechanism Of Action

MEBCB is believed to act as an inhibitor of certain enzymes, such as cytochrome P450s and monoamine oxidase. It has also been found to inhibit the activity of certain neurotransmitters, such as serotonin and dopamine.

Biochemical And Physiological Effects

MEBCB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s and monoamine oxidase, as well as to inhibit the activity of certain neurotransmitters, such as serotonin and dopamine. In addition, MEBCB has been found to have anti-inflammatory and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

MEBCB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. However, there are some limitations to its use in laboratory experiments. MEBCB is a highly reactive compound, and it can react with other compounds in the reaction mixture, leading to the formation of unwanted side products. In addition, it is relatively unstable and can degrade over time.

Future Directions

There are a number of potential future directions for MEBCB research. One potential direction is to further study its mechanism of action and to develop new compounds that are based on MEBCB. Another possible direction is to further explore its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential uses of MEBCB in drug design and development. Finally, further research could be conducted to explore the potential uses of MEBCB in industrial applications.

properties

IUPAC Name

methyl (E)-3-(2-chlorophenyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(7-11(13)14-2)9-5-3-4-6-10(9)12/h3-7H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTKGNLSXUEYGW-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269018
Record name Methyl (2E)-3-(2-chlorophenyl)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-3-(2-chlorophenyl)but-2-enoate

CAS RN

1029612-67-6
Record name Methyl (2E)-3-(2-chlorophenyl)-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029612-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-(2-chlorophenyl)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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